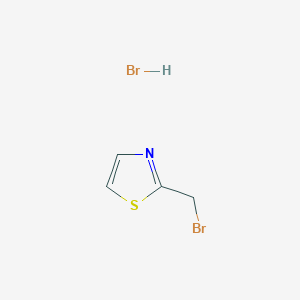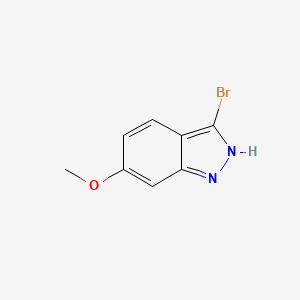
3-Bromo-6-methoxy-1H-indazole
Vue d'ensemble
Description
3-Bromo-6-methoxy-1H-indazole is a chemical compound with the CAS Number: 1134328-18-9 . It has a molecular weight of 227.06 .
Synthesis Analysis
The synthesis of 1H-indazoles has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The Inchi Code of this compound is1S/C8H7BrN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) . Chemical Reactions Analysis
The synthesis of 1H-indazoles involves various reactions including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Click Chemistry in Drug Discovery
Click chemistry, a modular approach utilizing reliable chemical transformations, finds applications in drug discovery, including the use of indazole derivatives. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, involving indazole structures, is notable for its high reliability, specificity, and bio-compatibility. This method facilitates the creation of compounds that readily interact with biological targets through hydrogen bonding and dipole interactions, highlighting the relevance of indazole derivatives in medicinal chemistry (Kolb & Sharpless, 2003).
Synthesis and Anticancer Evaluation
Indazole derivatives have been synthesized and evaluated for their anticancer properties. For example, the development of N1,N2-disubstituted-1H-indazolones from 3-alkoxy-2H-indazoles, through the Davis-Beirut reaction, demonstrates the potential of indazole derivatives in creating diverse compounds for anticancer evaluation. The ability to diversify these compounds further, such as through azide-alkyne cycloaddition chemistry, underscores the versatility of indazole derivatives in drug development (Conrad et al., 2011).
Corrosion Inhibition
Indazole and its derivatives also play a crucial role in corrosion inhibition, particularly for protecting metal surfaces in acidic environments. The study of heterocyclic diazoles, including indazole, as corrosion inhibitors for iron in acidic media, showcases the chemical utility of indazole derivatives. These studies reveal the potential of indazoles to enhance charge-transfer resistance and reduce corrosion, attributed to their adsorption behavior and interaction with metal surfaces (Babić-Samardžija et al., 2005).
Drug Release Mechanisms
The development of novel triazole-containing hydrogels (TGs) for drug delivery applications highlights the relevance of indazole derivatives in creating materials for sustained drug release. These TGs, synthesized through click chemistry, exhibit time-dependent swelling behavior that controls the release of drugs. This application is significant in pharmaceuticals, where controlled drug release is crucial for therapeutic efficacy (Mishra et al., 2014).
Antimicrobial and Antifungal Activities
The synthesis and characterization of indazole derivatives for antimicrobial and antifungal activities further demonstrate their scientific applications. These derivatives have been tested against various pathogens, showing potential as new therapeutic agents. Their structural versatility allows for the development of compounds with targeted biological activities, contributing to the discovery of new treatments for infectious diseases (Sumrra et al., 2021).
Mécanisme D'action
- For instance, some indazoles act as inhibitors of CHK1 and CHK2 kinases, which play crucial roles in cell cycle regulation and DNA damage response .
- Additionally, indazoles have been investigated as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) , which is relevant for respiratory disease treatment .
Target of Action
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Bromo-6-methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . For example, it can modulate the activity of key signaling molecules such as Akt and mTOR, which are crucial for cell growth and survival . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cell behavior and function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially leading to changes in cellular energy balance and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues or cellular compartments . The localization and accumulation of this compound can influence its activity and effectiveness in different biological contexts .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism . These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biological effects .
Propriétés
IUPAC Name |
3-bromo-6-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKERFCDHWOPMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696029 | |
| Record name | 3-Bromo-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134328-18-9 | |
| Record name | 3-Bromo-6-methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134328-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


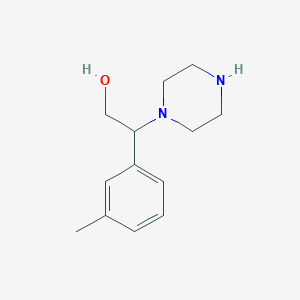




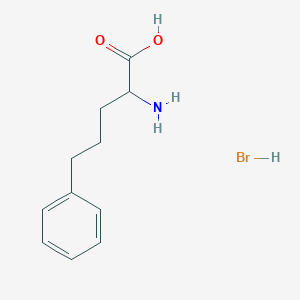
![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)
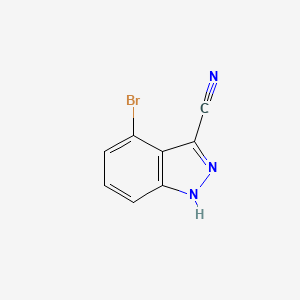
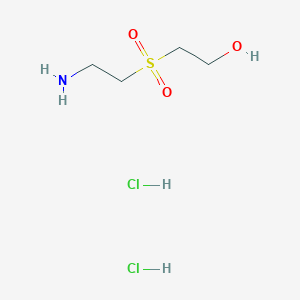
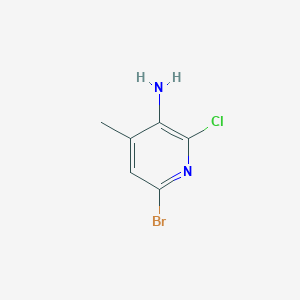
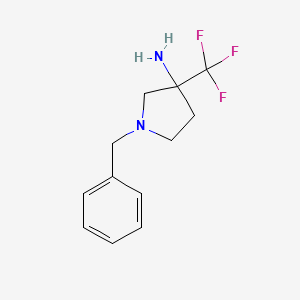
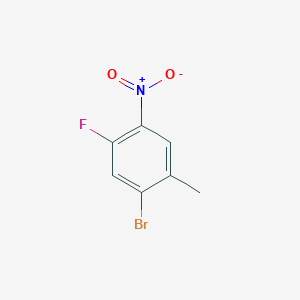
![9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B1524176.png)
